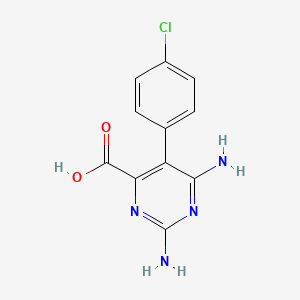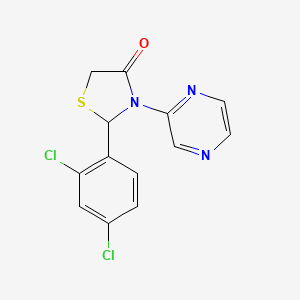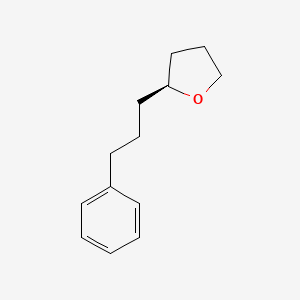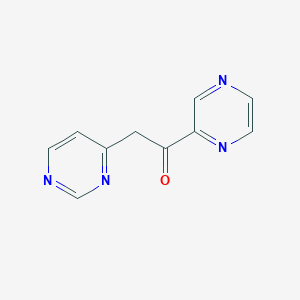
2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)-N,N-diethylethynamine is an organophosphorus compound that features a phosphine group attached to an ethynamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N,N-diethylethynamine typically involves the reaction of diphenylphosphine with an appropriate ethynamine derivative under controlled conditions. One common method involves the use of a base to deprotonate the diphenylphosphine, followed by nucleophilic addition to the ethynamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of 2-(Diphenylphosphino)-N,N-diethylethynamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-N,N-diethylethynamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ethynamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted ethynamine derivatives.
Scientific Research Applications
2-(Diphenylphosphino)-N,N-diethylethynamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in catalysis for various industrial processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethynamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic processes. The ethynamine backbone provides additional stability and reactivity, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)methane: Features a different backbone but similar phosphine groups.
2-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of an ethynamine backbone.
Uniqueness
2-(Diphenylphosphino)-N,N-diethylethynamine is unique due to its ethynamine backbone, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Properties
CAS No. |
54098-18-9 |
|---|---|
Molecular Formula |
C18H20NP |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N,N-diethylethynamine |
InChI |
InChI=1S/C18H20NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
InChI Key |
YLSDKNCTIBNEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)

![2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12913322.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)




![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)
![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)


